molecular formula C20H23ClN2O2 B4932080 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one

Cat. No.: B4932080
M. Wt: 358.9 g/mol
InChI Key: BTVMQKNXYOIACB-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a piperazine derivative characterized by a 3-chlorophenyl-substituted piperazine ring linked to a phenoxybutanone moiety.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-17-6-4-7-18(16-17)22-11-13-23(14-12-22)20(24)10-5-15-25-19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVMQKNXYOIACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 4-phenoxybutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role as a serotonin receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a serotonin receptor antagonist, blocking the action of serotonin and thereby modulating various physiological processes. This interaction can affect neurotransmission and has potential implications for the treatment of neurological disorders .

Biological Activity

1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is a compound of interest in pharmacological research, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN2OC_{20}H_{24}ClN_{2}O, and it features a piperazine ring substituted with a chlorophenyl group and a phenoxybutanone moiety. The structural characteristics contribute to its interaction with various biological targets.

Research indicates that this compound exhibits significant activity at the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in the modulation of neurotransmitter levels in the brain. The compound's affinity for these transporters suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Affinity and Potency

The compound has demonstrated potent inhibitory effects on DAT, with a dissociation constant KiK_i reported at approximately 0.04nM0.04\,nM for DAT, indicating it is significantly more potent than traditional dopamine reuptake inhibitors like cocaine, which has a KiK_i of 435nM435\,nM . This suggests that this compound could be a promising candidate for further development in treating disorders related to dopamine dysregulation.

Pharmacological Effects

The primary pharmacological effects observed include:

  • Dopamine Reuptake Inhibition : The compound's high affinity for DAT suggests it can effectively increase dopamine levels in synaptic clefts.
  • Serotonin Modulation : While primarily acting on dopamine transporters, it also interacts with SERT, which may influence mood and anxiety levels.

Study 1: Neuropharmacological Evaluation

A study conducted on animal models assessed the neuropharmacological effects of this compound. Results indicated significant increases in locomotor activity, suggesting stimulant-like effects typical of dopamine agonists. This study supports its potential use in treating conditions like ADHD or depression where dopamine levels are critical.

Study 2: Behavioral Analysis

In another behavioral study focusing on anxiety models, administration of the compound resulted in reduced anxiety-like behaviors compared to controls. This suggests that modulation of serotonin pathways may also play a role in its therapeutic effects.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known compounds:

Compound NameDAT KiK_i (nM)SERT KiK_i (nM)Notable Effects
This compound0.04802Stimulant-like, anxiolytic
Cocaine435200Stimulant
Fluoxetine (Prozac)>100014Antidepressant

Comparison with Similar Compounds

ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Key Differences: ND-7 incorporates a quinolone-carboxylic acid core and an acetylpiperazine linkage, unlike the phenoxybutanone group in the target compound.

MK45/RTC6 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

  • Key Differences: Replaces the phenoxy group with a thiophene ring and introduces a trifluoromethylpyridine substituent.
  • Synthetic Relevance: Both compounds utilize a butan-1-one linker, highlighting the versatility of piperazine derivatives in drug design. The electron-withdrawing trifluoromethyl group in MK45 may enhance metabolic stability compared to the target compound’s phenoxy group .

Urea Derivatives with Piperazine-Thiazole Hybrids

Compounds from Molecules (2013) (e.g., 1f, 1g, 2a–2b, 11a–11o) share structural motifs with the target compound but diverge in functional groups:

Compound ID Substituents Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺) Key Structural Features
1f 3-(Trifluoromethyl)phenyl urea, hydroxy-methoxybenzylidene hydrazine 70.7 198–200 667.9 Thiazole-piperazine-hydrazine hybrid
2b 3-Chlorophenyl urea, 5-benzyloxy-2-hydroxybenzylidene hydrazine 78.3 188–190 709.9 Increased steric bulk from benzyloxy group
11f 3-Chlorophenyl urea, hydrazinyl-oxoethyl-piperazine 85.1 500.2 Simplified hydrazine linker
Target Compound Phenoxybutanone, 3-chlorophenylpiperazine Absence of urea/thiazole motifs

Key Observations :

  • Bioactivity Clues : Urea derivatives (e.g., 11f, 11k) with chlorophenyl groups exhibit moderate to high yields (85–88%) and molecular weights (~500–568 Da), suggesting synthetic feasibility for the target compound .

Process-Related Impurities and Byproducts

Pharmaceutical impurities (–8) provide critical quality benchmarks:

Impurity ID Structure Relevance to Target Compound
1-(3-Chlorophenyl)piperazine HCl Unsubstituted piperazine core Common intermediate; may indicate synthesis pathway
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dimeric piperazine-propane linker Highlights potential side reactions during synthesis
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Hydroxypropyl-piperazine side chain Suggests oxidation/reduction steps in synthesis

Quality Considerations :

  • These impurities underscore the need for stringent purification to avoid dimerization or incomplete coupling during the synthesis of the target compound .

Piperazine Derivatives with Varied Pharmacophores

  • Clarke’s Compound (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) :
    • Structural Contrast : Replaces piperazine with a piperidine ring and introduces a hydroxyl group.
    • Pharmacological Inference : Piperidine analogs often exhibit distinct receptor selectivity (e.g., sigma-1 vs. 5-HT₁ₐ) compared to piperazine derivatives .

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